molecular formula C12H13Cl2N3 B1419527 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 87628-52-2

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Katalognummer: B1419527
CAS-Nummer: 87628-52-2
Molekulargewicht: 270.15 g/mol
InChI-Schlüssel: DHNXYOPPZRYBMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS: 87628-52-2) is a bicyclic heterocyclic compound with a pyrazolo-pyridine core substituted at the 3-position by a 4-chlorophenyl group. Its molecular formula is C₁₂H₁₃Cl₂N₃, and it has a molecular weight of 270.16 g/mol. The compound is stored under inert atmosphere at room temperature and exhibits safety hazards (H302, H315, H319, H335) .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNXYOPPZRYBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669842
Record name 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87628-52-2
Record name 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS No. 87628-52-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antifungal, antitubercular, anticancer, and anti-inflammatory activities based on diverse research findings.

  • Molecular Formula : C12H12ClN3.ClH
  • Molecular Weight : 270.162 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core substituted with a 4-chlorophenyl group.

Antifungal and Antitubercular Activity

Research indicates that derivatives of 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibit significant antifungal and antitubercular activity. A study synthesized various derivatives and tested them against pathogenic fungi and Mycobacterium tuberculosis H37Rv. Some compounds demonstrated promising antifungal effects against multiple strains:

CompoundAntifungal ActivityAntitubercular Activity
Compound AGood (MIC = 0.5 µg/mL)Moderate (IC50 = 2 µg/mL)
Compound BExcellent (MIC = 0.1 µg/mL)Strong (IC50 = 0.5 µg/mL)

These findings suggest that the core pyrazole structure can be optimized for enhanced biological activity against these pathogens .

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines. For instance:

Cell LineGrowth Inhibition (%)IC50 (µM)
HepG254.2515
HeLa38.4420

These results indicate a selective cytotoxicity towards cancer cells while sparing normal fibroblasts . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyrazole ring can significantly affect potency.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed using COX enzyme inhibition assays. Preliminary results showed that certain derivatives effectively suppressed COX-2 activity:

CompoundCOX-2 Inhibition IC50 (µM)
Compound C0.04 ± 0.01
Compound D0.04 ± 0.02

These values are comparable to the standard drug celecoxib, indicating that these derivatives may serve as potential anti-inflammatory agents .

Case Studies

  • Study on Antifungal Activity : A systematic evaluation of various pyrazolo derivatives revealed that those with electron-withdrawing groups exhibited enhanced antifungal properties against Candida albicans and Aspergillus niger .
  • Antitubercular Activity : A study highlighted the effectiveness of selected pyrazolo compounds against Mycobacterium tuberculosis, suggesting further exploration into their mechanisms of action .
  • Cancer Cell Proliferation : Research demonstrated that specific substitutions on the pyrazole scaffold could lead to improved anticancer activity against liver and cervical cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study synthesized various derivatives and tested them against pathogenic fungi such as Candida albicans and Aspergillus niger. The results indicated that:

CompoundAntifungal Activity (MIC)Antitubercular Activity (IC50)
Compound AGood (0.5 µg/mL)Moderate (2 µg/mL)
Compound BExcellent (0.1 µg/mL)Strong (0.5 µg/mL)

These findings suggest that modifications in the pyrazolo structure can enhance antifungal efficacy.

Antitubercular Activity

The compound has also shown promising results against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives were effective in inhibiting the growth of this pathogen.

Case Study : A systematic evaluation highlighted the effectiveness of selected pyrazolo compounds against Mycobacterium tuberculosis, suggesting further exploration into their mechanisms of action.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit the proliferation of several cancer cell lines:

Cell LineGrowth Inhibition (%)IC50 (µM)
HepG254.2515
HeLa38.4420

These results indicate selective cytotoxicity towards cancer cells while sparing normal cells. Structure-activity relationship (SAR) studies suggest that specific modifications can significantly enhance potency.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed using COX enzyme inhibition assays:

CompoundCOX-2 Inhibition IC50 (µM)
Compound C0.04 ± 0.01
Compound D0.04 ± 0.02

These values are comparable to celecoxib, a standard anti-inflammatory drug, indicating potential for development as an anti-inflammatory agent.

Summary of Applications

The diverse biological activities of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride make it a valuable compound in medicinal chemistry research:

  • Antifungal : Effective against multiple fungal strains.
  • Antitubercular : Shows promise against Mycobacterium tuberculosis.
  • Anticancer : Inhibits proliferation in various cancer cell lines.
  • Anti-inflammatory : Comparable COX-2 inhibition to established drugs.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at the pyrazole and pyridine rings, impacting solubility, stability, and biological activity.

Compound Name (CAS/Ref.) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target compound (87628-52-2) 3-(4-Chlorophenyl) C₁₂H₁₃Cl₂N₃ 270.16 N/A Chlorophenyl enhances lipophilicity
3-Isopropyl analog (1269397-52-5) 3-Isopropyl C₉H₁₆ClN₃ 201.70 N/A Smaller substituent, lower molecular weight
3-(Trifluoromethyl) (733757-78-3) 3-(Trifluoromethyl) C₇H₉ClF₃N₃ 227.62 N/A Electron-withdrawing group enhances metabolic stability
1-Phenyl analog (1075729-10-0) 1-Phenyl C₁₂H₁₄ClN₃ 247.72 N/A Bulkier substituent may hinder target binding
3-(4-Fluorophenyl) (N/A) 3-(4-Fluorophenyl) C₁₂H₁₃ClFN₃ 253.70 N/A Fluorine’s electronegativity may alter electronic properties
Antimicrobial Activity
  • Target Compound: No direct antimicrobial data provided, but structurally related compounds (e.g., oxazolyl-pyrazolo-pyridines in ) show activity against ESKAPE pathogens. For example, compound 12f (3-(1,3-oxazol-5-yl)-1-propyl derivative) demonstrated synthesis yields of 45% and activity against multidrug-resistant bacteria .
  • 3-Phenyl Derivatives : In -phenyl analogs were synthesized as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Compound 3 (1-benzoyl-N-(4-nitrophenyl) derivative) showed an IC₅₀ of 21.8 µM against MTB .
Antineoplastic Activity
  • A thiazole-based hybrid (70h in ) with a pyrazolo-pyridine core exhibited superior antineoplastic activity compared to cisplatin, highlighting the scaffold’s versatility .

Key Findings and Implications

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., -CF₃ in ): Enhance metabolic stability and binding affinity in hydrophobic pockets.
  • Aryl Groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl in ): Chlorine’s larger size and polarizability may improve target interaction compared to fluorine.
  • Alkyl Chains (e.g., propyl in ): Longer chains may reduce solubility but improve membrane permeability.

Biological Relevance :

  • The 4-chlorophenyl group’s balance of lipophilicity and electronic effects makes it a promising scaffold for antimicrobial and antitubercular agents, though antineoplastic applications require further exploration.

Synthetic Challenges :

  • Lower yields (e.g., 30–45% in ) for complex substituents highlight the need for optimized coupling conditions.

Vorbereitungsmethoden

General Procedure for the Preparation of Pyrazolo[1,5-a]pyridines

To prepare pyrazolo[1,5-a]pyridines, pyrido[1,2-b]indazoles and cyclopentapyrazolo[1,5-a]pyridin-1-one, the following procedure can be used:

  • Combine N-amino-2-iminopyridines 1af (3 mmol) and 1,3-dicarbonyl compounds 2ad , 5a , 5b , 7 , or 3-oxo-3-phenylpropionitrile 9 (3 mmol) in ethanol (10 mL) containing acetic acid (1.08 g, 6 equivalents).
  • Stir the mixture at 130 °C for 18 hours under an O₂ atmosphere (1 atm).
  • Cool the mixture to room temperature to form crystals.
  • Collect the crystals by filtration and recrystallize them from an appropriate solvent to obtain pure pyrazolo[1,5-a]pyridines 4a–v , 10 , pyrido[1,2-b]indazoles 6a–i , and cyclopentapyrazolo[1,5-a]pyridin-1-one 8a,b .

CDC Reaction of N-amino-2-iminopyridines with Ethyl Acetoacetate

The reaction of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1a ) with ethyl acetoacetate (2a ) in ethanol containing acetic acid forms pyrazolo[1,5-a]pyridine 4a . The following table shows the optimization of reaction conditions for this reaction:

entry molar equiv. acid atmosphere percent yield 4a
1 (HOAc) 2 air 34
2 (HOAc) 4 air 52
3 (HOAc) 6 air 74
4 (HOAc) 6 O₂ 94
5 (HOAc) 6 Ar 6
6 (p-TSA) 1 O₂ 39
7 (p-TSA) 2 O₂ 41
8 (TFA) 1 O₂ 48
9 (TFA) 2 O₂ 55

Reaction conditions: N-amino-2-imino-pyridine 1a (3 mmol), ethyl acetoacetate (2a ) (3 mmol), in ethanol (10 mL), under an atmosphere of air or O₂ 1 atm at 130 °C for 18 h.

CDC Reaction of N-amino-2-iminopyridines with Cyclic β-Diketones

N-amino-2-iminopyridines 1af react with cyclic β-diketones 5a,b under the following conditions:

N-amino-2-iminopyridine 1af (3 mmol), cyclic β-diketones 5a,b (3 mmol), in ethanol (10 mL) containing acetic acid (6 equiv), under an O₂ atmosphere (1 atm) at 130 °C for 18 h.

Proposed Mechanism

The proposed mechanism involves the nucleophilic addition of N-amino-2-iminopyridine 1 to the enol form of the β-dicarbonyl substrates 2 or 5 to yield adduct A . Adduct A then undergoes oxidative dehydrogenation via reaction with molecular oxygen to form intermediate B , which cyclizes to generate C . Intermediate C loses water to produce the pyrazolo[1,5-a]pyridine 4 or pyrido[1,2-b]indazole 6 product. Alternatively, dehydration/cyclization of A precedes oxidative dehydrogenation.

Q & A

Q. What are the key considerations for synthesizing 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves microwave-assisted coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) in solvents like DMF. Optimize yields by controlling reaction time (e.g., 1 hour under microwave heating) and stoichiometry of reagents like phenylacetylene and tert-butylamine. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradients) . Acidic workup with HCl in methanol ensures hydrochloride salt formation .
Reaction Optimization Parameters
Catalyst: PdCl₂(PPh₃)₂
Solvent: DMF
Temperature: Microwave-assisted
Purification: Column chromatography

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyridyl protons at δ 7.8–8.2 ppm) and mass spectrometry (MS) for molecular ion validation (e.g., m/z 285 [M+H]⁺). Compare experimental data with computational predictions (e.g., Gaussian-based DFT calculations) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Use fume hoods or gloveboxes for reactions involving volatile by-products (e.g., HCl gas) .
  • Follow institutional Chemical Hygiene Plans for waste disposal (e.g., neutralization before disposal) .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers for long-term stability (1–2 years). For short-term use (1–2 weeks), -4°C is sufficient. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How can researchers confirm the purity of the compound post-synthesis?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Validate with melting point analysis (e.g., 145–146°C for related pyrazolo-pyridines) and elemental analysis (C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives of this compound?

  • Methodological Answer : Apply quantum chemical reaction path searches (e.g., via ICReDD’s workflow) to predict feasible synthetic routes. Use docking simulations (AutoDock Vina) to prioritize derivatives with enhanced binding to targets like protein kinases. Validate predictions with parallel synthesis and SAR studies .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Methodological Answer :
  • Standardize assays: Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC₅₀ comparisons).
  • Validate dose-response curves across ≥3 independent replicates.
  • Cross-reference with structural analogs (e.g., 3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridines) to isolate substituent-specific effects .

Q. What strategies minimize by-products during large-scale synthesis?

  • Methodological Answer :
  • Optimize membrane separation technologies (e.g., nanofiltration) to isolate intermediates.
  • Implement process control algorithms (PID controllers) for precise temperature/pH regulation during acidification .
  • Use flow chemistry to reduce side reactions vs. batch methods .

Q. How can structure-activity relationships (SAR) be systematically evaluated for this compound?

  • Methodological Answer :
  • Synthesize derivatives with varied substituents (e.g., 4-methylphenyl vs. 4-bromophenyl) .
  • Test in functional assays (e.g., kinase inhibition, cytotoxicity) and correlate with Hammett σ constants or Hirshfeld surface analysis to quantify electronic/steric effects .

Q. What advanced techniques validate reaction mechanisms for pyrazolo-pyridine synthesis?

  • Methodological Answer :
  • Use isotopic labeling (e.g., ¹⁵N-tagged amines) to track nitrogen incorporation.
  • Perform kinetic studies (UV-Vis monitoring) to identify rate-limiting steps.
  • Analyze intermediates via in situ FTIR or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.